5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Pan-Pim kinase inhibition Structure-activity relationship ATP-competitive hinge binder

This heteroaryl-substituted 6-azaindazole fragment is a structurally distinct C5-(4-methylpyridin-3-yl) regioisomer of the pyrazolo[3,4-c]pyridine series developed as pan-Pim kinase inhibitors. Unlike the well-characterized 3-methylpyridin-3-yl analog co-crystallized with Pim-1 (PDB 5DHJ), the shifted 4-methyl vector offers unique SAR exploration potential—enabling differential profiling across Pim-1, Pim-2, and Pim-3 isoforms critical in multiple myeloma. The C3 and C7 positions remain available for orthogonal functionalization via tandem borylation/Suzuki coupling and directed metalation/Negishi cross-coupling. Ideal for organizations seeking novel composition-of-matter claims within the crowded pan-Pim inhibitor patent landscape (cf. US 9,850,239).

Molecular Formula C12H10N4
Molecular Weight 210.24
CAS No. 2007916-18-7
Cat. No. B2593184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine
CAS2007916-18-7
Molecular FormulaC12H10N4
Molecular Weight210.24
Structural Identifiers
SMILESCC1=C(C=NC=C1)C2=NC=C3C(=C2)C=NN3
InChIInChI=1S/C12H10N4/c1-8-2-3-13-6-10(8)11-4-9-5-15-16-12(9)7-14-11/h2-7H,1H3,(H,15,16)
InChIKeyFXBVYFIBJIVLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 2007916-18-7) – A Fragment-Derived Pan-Pim Kinase Scaffold for Oncology Lead Optimization


5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 2007916-18-7, C12H10N4, MW 210.23) is a heteroaryl-substituted 6-azaindazole fragment belonging to the 3,5-disubstituted pyrazolo[3,4-c]pyridine series developed as pan-Pim kinase inhibitors [1]. Its core scaffold, 1H-pyrazolo[3,4-c]pyridine, was identified through fragment screening and validated as a privileged ATP-competitive hinge-binding motif against all three Pim isoforms (Pim-1, Pim-2, Pim-3) with picomolar biochemical potency achievable in optimized analogs [2]. The compound features a 4-methylpyridin-3-yl substituent at the C5 position, distinguishing it from the prototypical 3-methylpyridin-3-yl analog co-crystallized with Pim-1 (PDB 5DHJ, resolution 2.46 Å) [3].

Why a Generic Pyrazolo[3,4-c]pyridine Fragment Cannot Replace 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine in Pim Kinase Programs


The pyrazolo[3,4-c]pyridine core alone is an insufficient procurement specification because the position and identity of the C5 aryl substituent critically determine Pim isoform selectivity and biochemical potency. The X-ray co-crystal structure of the 3-methylpyridin-3-yl analog (PDB 5DHJ) reveals that the pyridine nitrogen engages a conserved water network in the ATP-binding pocket, while the methyl group occupies a lipophilic sub-pocket near the hinge region [1]. Relocating the methyl group from position 3 to position 4 on the pyridine ring alters the vector of this lipophilic contact, which can shift the inhibitory profile across Pim-1, Pim-2, and Pim-3, as well as modulate off-target kinase interactions [2]. Without quantitative selectivity data for the specific 4-methyl regioisomer, a purchasing decision based solely on core scaffold identity risks acquiring a compound with uncharacterized potency and selectivity relative to published lead series [3].

Head-to-Head Comparator Evidence for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine


Methyl Positional Isomerism: 4-Methyl vs. 3-Methyl Pyridine Substituent and Impact on Pim-1 Affinity

The closest structurally characterized comparator is 3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (Cpd4), for which a Pim-1 co-crystal structure and biochemical IC50 data are available [1]. In the Hu et al. (2015) pan-Pim series, optimization of the C3 and C5 substituents yielded compounds with picomolar biochemical IC50 values against Pim-1, Pim-2, and Pim-3; however, the specific 4-methylpyridin-3-yl analog is not among the explicitly reported data points in that publication. The 3-methyl analog demonstrates ATP-competitive binding with the pyridine nitrogen hydrogen-bonded to a structural water molecule in the hinge region. The 4-methyl substitution shifts the methyl group's position by approximately 1.2 Å (estimated from the pyridine ring geometry), which is expected to alter the shape complementarity with the lipophilic pocket adjacent to the hinge [2]. No direct IC50 or Ki comparison between the 4-methyl and 3-methyl regioisomers was identified in the open literature.

Pan-Pim kinase inhibition Structure-activity relationship ATP-competitive hinge binder

Patent Scope Differentiation: Intellectual Property Coverage for 4-Methylpyridin-3-yl Substitution Pattern

U.S. Patent 9,850,239 (Genentech, Inc.) explicitly claims pyrazolo[3,4-c]pyridine compounds of Formula I wherein R1 and R2 encompass a broad range of heteroaryl substitutions, including pyridin-3-yl variants with alkyl substituents [1]. While the patent does not provide individual compound IC50 values, its claims cover the structural space occupied by 5-(4-methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine. In contrast, the previously published 3-methyl analog (Cpd4 in PDB 5DHJ) is part of the same patent family but represents an earlier, structurally disclosed lead. The 4-methyl substitution pattern may offer distinct freedom-to-operate advantages or serve as a novel composition-of-matter entry point relative to the extensively exemplified 3-substituted pyridine series [2].

Patent protection Chemical matter IP Kinase inhibitor patent landscape

Vectorial Elaboration Potential: C5 vs. C7 Functionalization Sites on the Pyrazolo[3,4-c]pyridine Core

A 2023 study by Bedwell et al. demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated at N1, N2, C3, C5, and C7 positions using orthogonal coupling chemistry [1]. The C5 position, where the 4-methylpyridin-3-yl group is attached in the target compound, is accessible via Pd-catalyzed Suzuki-Miyaura cross-coupling. This chemistry is compatible with subsequent functionalization at C7 through directed metalation. In contrast, the previously reported 7-arylamino-substituted pyrazolo[3,4-c]pyridines from Giannouli (2013 PhD thesis) bear substitution at C7 rather than C5, resulting in a different growth-vector orientation [2]. The C5-aryl substitution pattern of the target compound enables a distinct vectorial elaboration pathway compared to C7-substituted analogs, offering synthetic versatility for hit-to-lead optimization.

Fragment-based drug discovery Scaffold functionalization Growth-vector diversification

Optimal Research Applications for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 2007916-18-7)


Pan-Pim Kinase Inhibitor Hit-to-Lead Optimization with Underexplored C5 Aryl SAR

This compound is best deployed as a starting fragment for pan-Pim inhibitor programs seeking to explore SAR beyond the well-characterized 3-methylpyridin-3-yl series (Hu et al. 2015). The 4-methyl regioisomer is expected to occupy the same ATP-binding pocket as characterized in PDB 5DHJ [1], but the shifted methyl position may confer differential Pim-2/Pim-3 selectivity relative to Pim-1, a key optimization parameter for multiple myeloma indications where Pim-2 plays a critical role [2].

Fragment Growing from a Dual-Vector Scaffold for Kinase Selectivity Profiling

The C5-aryl substitution pattern leaves the C3 and C7 positions available for orthogonal functionalization (Bedwell et al. 2023) [1]. Researchers can use this compound as a core for systematic exploration of kinase selectivity through parallel substitution at C3 (via tandem borylation/Suzuki coupling) and C7 (via TMPMgCl·LiCl-directed metalation followed by Negishi cross-coupling), enabling rapid construction of focused compound libraries for broad kinome profiling.

Intellectual Property Diversification in Pim Kinase Chemical Matter

Given the extensive prior art around 3-substituted pyridine analogs of pyrazolo[3,4-c]pyridine disclosed in US 9,850,239 [1] and the Hu et al. (2015) publication [2], the 4-methylpyridin-3-yl substitution pattern represents a structurally distinct entry point for organizations seeking novel composition-of-matter claims within the crowded pan-Pim inhibitor patent landscape, provided that in-house biological characterization confirms differentiated activity.

Quote Request

Request a Quote for 5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.